4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzyloxy group, a tert-butyl group, and a dioxaborolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable sulfonyl chloride under basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Formation of the dioxaborolan moiety: This step involves the reaction of a boronic acid derivative with a suitable diol under dehydrating conditions to form the dioxaborolan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The benzyloxy and tert-butyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-N-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Unique due to the combination of benzyloxy, tert-butyl, and dioxaborolan groups.
4-(benzyloxy)-N-(tert-butyl)benzenesulfonamide: Lacks the dioxaborolan moiety, resulting in different reactivity and applications.
4-(benzyloxy)-N-(tert-butyl)-2-boronic acid benzenesulfonamide: Contains a boronic acid group instead of the dioxaborolan moiety, leading to different chemical properties.
Uniqueness
The presence of the dioxaborolan moiety in this compound imparts unique reactivity, particularly in cross-coupling reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
N-tert-butyl-4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32BNO5S/c1-21(2,3)25-31(26,27)20-14-13-18(28-16-17-11-9-8-10-12-17)15-19(20)24-29-22(4,5)23(6,7)30-24/h8-15,25H,16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUDRBGFABBFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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